H-Phe(2-Cl)-OH
Description
Contextualization within Non-Proteinogenic Amino Acids and Halogenated Derivatives of L-Phenylalanine
2-Chloro-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine. caymanchem.commedkoo.comcaymanchem.com It falls into the category of non-proteinogenic amino acids, meaning it is not one of the 22 amino acids naturally encoded by the genetic code for protein synthesis in organisms. caymanchem.commedkoo.comcaymanchem.com Its defining structural feature is the substitution of a hydrogen atom with a chlorine atom at the ortho (position 2) of the phenyl ring of L-phenylalanine. vulcanchem.com This classifies it as a halogenated derivative of L-phenylalanine. scbt.comscbt.com
The presence of the chlorine atom at a specific position significantly alters the molecule's steric and electronic properties compared to its parent amino acid, L-phenylalanine. vulcanchem.com This modification is crucial as it imparts unique characteristics that are exploited in various research applications. The compound possesses a chiral center at the alpha-carbon with an (S)-configuration, consistent with the L-isomers of naturally occurring amino acids. vulcanchem.com This stereochemistry is vital for its biological interactions, as biological systems, particularly enzymes and receptors, are highly stereospecific.
As a synthetic amino acid, 2-Chloro-L-phenylalanine serves as a valuable tool for researchers to probe biological systems. Its structure allows it to be recognized by some enzymes and transport systems that normally process L-phenylalanine, while its unique halogen substituent can lead to altered binding affinities, reactivities, or metabolic fates. vulcanchem.comchemimpex.comfishersci.co.uk This makes it and other halogenated amino acids powerful instruments in the field of chemical biology for modifying peptides and studying biochemical pathways.
Significance in Contemporary Chemical Biology and Pharmaceutical Sciences
The unique structural attributes of 2-Chloro-L-phenylalanine underpin its considerable significance in modern chemical biology and pharmaceutical research. Its applications are diverse, ranging from fundamental biochemical studies to the development of novel therapeutic agents. chemimpex.comchemimpex.com
In chemical biology , 2-Chloro-L-phenylalanine is employed as a molecular probe to investigate protein structure and function. chemimpex.com By incorporating this unnatural amino acid into peptides and proteins, scientists can study the effects of halogenation on protein folding, stability, and enzymatic activity. Research has demonstrated that the inclusion of 2-chloro-L-phenylalanine can significantly enhance the binding affinity of peptides to their target proteins. vulcanchem.comfishersci.co.uk It is also used in enzyme inhibition studies to elucidate the mechanisms of action for various enzymes, which is critical for drug design. chemimpex.com For instance, it has been studied as a substrate for enzymes like phenylalanine ammonia (B1221849) lyase, highlighting the broad substrate specificity of some bacterial enzymes. caymanchem.comcaymanchem.com Furthermore, it has been utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS)-based metabolomics studies, aiding in the accurate quantification of metabolites in complex biological samples. caymanchem.comcaymanchem.com
In the pharmaceutical sciences , 2-Chloro-L-phenylalanine is a key building block in the synthesis of novel drugs. chemimpex.comchemimpex.com Its incorporation into peptide-based drug candidates can lead to therapeutics with enhanced potency, improved metabolic stability, and better pharmacokinetic profiles. vulcanchem.com The field of neuroscience has utilized the compound to study neurotransmitter systems and amino acid transporters, providing insights into brain function and potential treatments for neurological disorders. chemimpex.com There is also interest in its potential for anticancer research, where its analogs might interfere with amino acid transport mechanisms to inhibit tumor growth. chemimpex.com The ability to use protected derivatives, such as Fmoc-2-chloro-L-phenylalanine and Boc-2-chloro-L-phenylalanine, facilitates its seamless integration into solid-phase peptide synthesis, streamlining the creation of complex and therapeutically relevant peptides. vulcanchem.comchemimpex.comchemimpex.com
Chemical and Physical Properties of 2-Chloro-L-phenylalanine
Protected Derivatives for Peptide Synthesis
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(2-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZZNRXMDCOHBG-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375799 | |
| Record name | 2-Chloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103616-89-3 | |
| Record name | 2-Chloro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103616-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of 2-Chloro-L-phenylalanine
The precise spatial arrangement of atoms, or stereochemistry, is paramount for the biological function of molecules like 2-Chloro-L-phenylalanine. Consequently, significant research has focused on developing stereoselective synthetic methods that exclusively produce the desired L-enantiomer. These methods can be broadly categorized into enzymatic and chemical pathways.
Enzymatic Approaches for Enantioselective Production
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. rsc.org Enzymes operate under mild conditions and can exhibit exquisite enantioselectivity, making them ideal for the production of chiral compounds like 2-Chloro-L-phenylalanine.
Phenylalanine Ammonia (B1221849) Lyase (PAL) is an enzyme that naturally catalyzes the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. nih.govfrontiersin.org This reactivity can be harnessed in reverse to synthesize L-phenylalanine derivatives from their corresponding cinnamic acid precursors. nih.govd-nb.info
The application of PAL from various sources, such as Arabidopsis thaliana (AtPAL2), has proven effective for the amination of 2-chlorocinnamic acid to produce (S)-2-chloro-phenylalanine. nih.govresearchgate.net This enzymatic approach often results in high conversion rates (≥85%) and excellent enantiomeric excess (ee) values (>99%). nih.govresearchgate.net To enhance the practical application of this method, researchers have explored the use of whole-cell biocatalysts and immobilized enzymes on carriers like Avicel®, which facilitates enzyme recycling and continuous production in various reactor setups. nih.govresearchgate.net
A chemo-enzymatic strategy has also been developed that combines the PAL-catalyzed amination with a water-compatible copper-catalyzed cyclization to synthesize (S)-2-indolinecarboxylic acid, a precursor for antihypertensive drugs, from 2-chlorocinnamic acid. polimi.it This one-pot, two-step process demonstrates the powerful synergy between biocatalysis and chemical catalysis. polimi.it
Table 1: PAL-Mediated Synthesis of (S)-2-chloro-phenylalanine
| Enzyme Source | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Reference |
| Arabidopsis thaliana (AtPAL2) | 2-chlorocinnamic acid | (S)-2-chloro-phenylalanine | ≥85% | >99% | nih.govresearchgate.net |
A powerful enzymatic strategy for the synthesis of D-amino acids involves the stereoinversion of their readily available L-enantiomers using a multi-enzyme cascade system. rsc.orgnih.govnih.gov This approach typically involves two key steps: the oxidative deamination of the L-amino acid to its corresponding α-keto acid, followed by the stereoselective reductive amination of the keto acid to the D-amino acid. rsc.orgnih.gov
One such system utilizes an L-amino acid deaminase (LAAD) from Proteus mirabilis (PmLAAD) and a D-amino acid dehydrogenase (DAADH). rsc.orgnih.govrsc.org In this cascade, PmLAAD first converts the L-amino acid to its corresponding 2-keto acid. rsc.orgnih.gov Subsequently, a D-amino acid dehydrogenase catalyzes the asymmetric reductive amination of the keto acid to yield the D-amino acid. rsc.orgnih.gov For the synthesis of D-phenylalanine derivatives, a meso-diaminopimelate dehydrogenase (DAPDH) from Symbiobacterium thermophilum (StDAPDH) has been successfully employed. rsc.orgnih.gov
This cascade has been applied to a variety of L-amino acids, including 2-chloro-L-phenylalanine, achieving high conversion rates (100%) and excellent optical purity (>99% ee) for the corresponding D-enantiomers. rsc.orgnih.gov The efficiency of this system is often enhanced by incorporating a cofactor regeneration system, such as formate (B1220265) dehydrogenase, to recycle the required NAD(P)H. rsc.orgnih.gov
Table 2: Stereoinversion of L-Amino Acids to D-Amino Acids using a LAAD/DAADH Cascade System
| Substrate | Conversion (%) | Optical Purity (ee %) | Reference |
| 2-Chloro-L-phenylalanine | 100 | >99 | rsc.orgnih.gov |
| 3-Chloro-L-phenylalanine | 100 | >99 | rsc.orgnih.gov |
| 4-Chloro-L-phenylalanine | 76.3 | 52.1 | rsc.org |
| L-Phenylalanine | 100 | >99 | rsc.orgnih.gov |
| L-Homophenylalanine | 100 | >99 | rsc.orgnih.gov |
Another enzymatic route for L-phenylalanine synthesis involves a coupled reaction system utilizing an aminoacylase (B1246476) and a phenylalanine dehydrogenase (PheDH). tandfonline.comoup.com In this system, a precursor like chloroacetamidocinnamate is first hydrolyzed by an aminoacylase to yield phenylpyruvate. tandfonline.com Subsequently, phenylalanine dehydrogenase catalyzes the reductive amination of phenylpyruvate to L-phenylalanine. tandfonline.comuniprot.org
To drive the reaction towards product formation, a coenzyme regeneration system is essential. The NADH consumed by PheDH can be regenerated through a coupled reaction with formate dehydrogenase. tandfonline.com This method has demonstrated high conversion rates, with over 98% of the initial chloroacetamidocinnamate being effectively converted to L-phenylalanine. tandfonline.com
Chemical Synthesis Pathways and Chiral Resolution Techniques
While enzymatic methods offer significant advantages, chemical synthesis remains a cornerstone for the production of amino acids. Traditional chemical methods often result in a racemic mixture of D,L-amino acids, which then requires a chiral resolution step to isolate the desired enantiomer. rsc.orgnih.gov
One common approach for the synthesis of halogenated phenylalanine derivatives involves the electrophilic aromatic substitution of DL-phenylalanine using suitable halogenating agents. However, these methods typically yield racemic products. nih.gov
To obtain enantiomerically pure compounds, chiral resolution techniques are employed. These can include:
Enzymatic Hydrolysis: This kinetic resolution method utilizes enzymes like porcine kidney acylase I, which selectively hydrolyzes the N-acetyl derivative of one enantiomer (e.g., N-acetyl-D-3-chloro-phenylalanine), leaving the desired L-enantiomer intact.
Chiral Column Chromatography: This technique separates enantiomers based on their differential interactions with a chiral stationary phase. For instance, a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) column can be used to achieve baseline separation of enantiomers.
Asymmetric Synthesis: More advanced chemical methods aim to directly synthesize the desired enantiomer. One such approach involves visible light-promoted photoredox catalysis for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, providing a pathway to various unnatural α-amino acids. nih.gov
Synthesis of Derivatized 2-Chloro-L-phenylalanine Compounds for Specific Applications
The chemical structure of 2-Chloro-L-phenylalanine can be further modified to create derivatives with specific properties for various applications, particularly in peptide synthesis and drug development.
A common derivatization involves the protection of the amino group, most frequently with a 9-fluorenylmethoxycarbonyl (Fmoc) group, to create Fmoc-2-chloro-L-phenylalanine (Fmoc-Phe(2-Cl)-OH) . google.compeptide.com This protected form is a crucial building block in solid-phase peptide synthesis (SPPS), allowing for the incorporation of the 2-chloro-phenylalanine residue into peptide chains. google.com The synthesis of such derivatives is essential for creating peptide analogs with modified properties. For example, auristatin peptide analogs with C-terminal modifications of the phenylalanine residue have been developed for use in antibody-drug conjugates (ADCs). google.com
The synthesis of these derivatized compounds often involves standard peptide chemistry techniques, where the protecting group is attached to the amino acid under controlled conditions. The resulting Fmoc-protected amino acid can then be used in automated peptide synthesizers.
N-Protected Derivatives in Peptide Synthesis (e.g., Boc-, Fmoc-2-Chloro-L-phenylalanine)
In solid-phase peptide synthesis (SPPS), the α-amino group of an amino acid must be temporarily protected to prevent unwanted self-polymerization and to ensure that the coupling reaction occurs specifically at the C-terminus of the growing peptide chain. peptide.comspbu.ru The two most dominant strategies for this N-α-protection are the use of the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. iris-biotech.de These protecting groups are orthogonal, meaning they can be removed under different chemical conditions, allowing for flexible synthesis strategies. iris-biotech.de
Boc-2-Chloro-L-phenylalanine : The Boc group is acid-labile and is typically removed using acids like trifluoroacetic acid (TFA). peptide.com Boc-2-chloro-L-phenylalanine serves as a key building block for incorporating the 2-chlorophenylalanine residue into a peptide chain using the Boc-SPPS methodology. chemimpex.com This derivative is a valuable tool for chemists to create complex molecular architectures and is used in the development of enzyme inhibitors and modulators. chemimpex.com
Fmoc-2-Chloro-L-phenylalanine : In the widely used Fmoc-SPPS strategy, the base-labile Fmoc group protects the α-amino group. iris-biotech.de It is readily cleaved by a secondary amine, most commonly piperidine. iris-biotech.de Fmoc-2-chloro-L-phenylalanine is an essential building block for researchers aiming to design novel peptides with tailored properties, as the chlorophenyl moiety can enhance reactivity and biological activity. chemimpex.com Its compatibility with automated synthesizers streamlines the peptide assembly process, improving efficiency and reproducibility. chemimpex.com
The properties of these N-protected derivatives are summarized in the table below.
| Property | Boc-2-Chloro-L-phenylalanine | Fmoc-2-Chloro-L-phenylalanine |
|---|---|---|
| Synonym | (S)-2-((tert-butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid vulcanchem.com | (2S)-3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid clearsynth.com |
| CAS Number | 114873-02-8 sigmaaldrich.com | 198560-41-7 vulcanchem.com |
| Molecular Formula | C₁₄H₁₈ClNO₄ sigmaaldrich.com | C₂₄H₂₀ClNO₄ vulcanchem.com |
| Molecular Weight | 299.75 g/mol sigmaaldrich.com | 421.9 g/mol vulcanchem.com |
| Melting Point | 94-100 °C sigmaaldrich.com | Not specified |
| Appearance | Solid sigmaaldrich.com | Crystalline Solid |
| Application | Boc solid-phase peptide synthesis chemimpex.comsigmaaldrich.com | Fmoc solid-phase peptide synthesis chemimpex.comclearsynth.com |
Synthesis of Multi-substituted Phenylalanine Analogs Incorporating Chloro- Substitution
The 2-chloro-L-phenylalanine scaffold is a versatile starting point for the synthesis of more complex, multi-substituted aromatic amino acids. The presence of the chloro-substituent can influence subsequent reactions and allows for the creation of analogs with unique structural features for structure-activity relationship (SAR) studies. nih.gov
Synthetic strategies often involve the use of N-protected chlorophenylalanine derivatives to introduce additional functional groups onto the phenyl ring. For example, N-Fmoc-2-methyl-4-chloro-L-phenylalanine is a multi-substituted analog that has been synthesized for use as a building block in chemical research. achemblock.com
More advanced methods include transition metal-catalyzed cross-coupling reactions. Guided by computational models, researchers have synthesized a variety of meta-substituted phenylalanine and tyrosine analogs using Negishi coupling to explore how different substituents affect interaction with biological targets like the Large-neutral Amino Acid Transporter 1 (LAT-1). nih.gov Another sophisticated approach involves the alkylation of Ni(II) complexes of glycine (B1666218) Schiff bases to produce phenylalanine analogs. This method has been used to prepare derivatives such as p-chloro-phenylalanine in diastereomerically pure form. acs.org These methods highlight the chemical tractability of the chlorophenylalanine core for generating diverse molecular libraries.
Biocatalytic Stereoinversion and Deracemization Strategies for Chloro-Phenylalanine Analogs
Biocatalysis offers a powerful and highly selective alternative to traditional chemical methods for producing enantiomerically pure amino acids. mdpi.comacs.org Strategies such as stereoinversion (the conversion of one enantiomer into the other) and deracemization (the conversion of a racemic mixture into a single enantiomer) are particularly effective. nih.govuniovi.es
Significant research has focused on the biocatalytic stereoinversion of L-amino acids to their D-counterparts, which are valuable chiral building blocks for pharmaceuticals. researchgate.net A highly efficient multi-enzyme cascade has been developed for the stereoinversion of 2-chloro-L-phenylalanine into 2-chloro-D-phenylalanine. researchgate.netrsc.orgrsc.org This system typically operates in a one-pot setup using whole-cell biocatalysts, such as recombinant Escherichia coli. nih.gov
The cascade involves two key enzymatic steps:
Oxidative Deamination : An L-amino acid deaminase (LAAD), often from Proteus mirabilis (PmLAAD), catalyzes the deamination of the L-enantiomer (e.g., 2-chloro-L-phenylalanine) to its corresponding α-keto acid intermediate. rsc.orgrsc.org
Stereoselective Reductive Amination : A dehydrogenase, such as meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum (StDAPDH), then catalyzes the reductive amination of the α-keto acid to the D-amino acid. rsc.orgrsc.org
To drive the reaction to completion, a cofactor recycling system, for instance using formate dehydrogenase (FDH), is often incorporated to regenerate the necessary NADPH cofactor. rsc.org This biocatalytic cascade has demonstrated exceptional performance for various chloro-substituted phenylalanine analogs, achieving complete conversion and excellent optical purity. researchgate.netrsc.orgnih.gov
| Substrate | Biocatalyst System | Conversion | Enantiomeric Excess (ee) of D-amino acid | Reference |
|---|---|---|---|---|
| 2-Chloro-L-phenylalanine | PmLAAD–StDAPDH/H227V cascade system | 100% | >99% | rsc.orgrsc.org |
| 3-Chloro-L-phenylalanine | PmLAAD–StDAPDH/H227V cascade system | 100% | >99% | rsc.orgrsc.org |
| 4-Chloro-L-phenylalanine | E. coli pET-21b-MBP-laad/pET-28a-dapdh-fdh whole-cell biocatalyst | 100% | >99% | nih.gov |
| Racemic 4-chlorophenylalanine | Transformant E. coli cells expressing D-amino acid dehydrogenase (DadA) and branched-chain amino acid aminotransferase (BCAAT) | High Optical Yield (L-form) | Not specified | researchgate.net |
Biochemical Investigations and Metabolic Pathway Elucidation
Role as a Non-Proteinogenic Amino Acid in Biochemical Systems
As a non-proteinogenic amino acid, 2-Chloro-L-phenylalanine is not one of the 20 standard amino acids genetically coded for in proteins. caymanchem.com However, its structural similarity to L-phenylalanine allows it to interact with various components of the cellular machinery. This mimicry enables its use in studies exploring protein structure and function, where the effects of substituting a natural amino acid with a chlorinated analog can be observed. chemimpex.com
While not naturally incorporated into proteins, research has explored the possibility of its translational incorporation under specific experimental conditions, such as in E. coli-derived cell-free protein synthesis systems. rsc.orgrsc.org These studies help to understand the flexibility and limitations of the protein synthesis apparatus. The presence of the chlorine atom can influence factors like protein folding and stability, providing insights into the forces that govern protein architecture. chemimpex.com
Enzyme Inhibition Studies Involving 2-Chloro-L-phenylalanine
A significant area of research involving 2-Chloro-L-phenylalanine is its role as an enzyme inhibitor. chemimpex.com Its structural analogy to L-phenylalanine allows it to bind to the active sites of enzymes that normally process this amino acid, leading to modulation of their activity.
Mechanistic Elucidation of Enzyme-Substrate Interactions and Specific Inhibition
2-Chloro-L-phenylalanine and its isomers, particularly p-chloro-L-phenylalanine (pCPA), have been extensively studied as inhibitors of aromatic amino acid hydroxylases. caymanchem.comresearchgate.netwikipedia.org These enzymes are crucial for the metabolism of phenylalanine and the synthesis of important neurotransmitters.
Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of L-phenylalanine to L-tyrosine, the rate-limiting step in the catabolism of phenylalanine. wikipedia.orgnih.gov Studies have shown that chlorinated derivatives of phenylalanine can act as potent inhibitors of PAH. For instance, p-chlorophenylalanine has been demonstrated to significantly inhibit PAH activity. researchgate.net The mechanism of inhibition can be complex, with evidence suggesting that it acts as a competitive inhibitor in vitro but can lead to irreversible inactivation in vivo. caymanchem.comnih.gov This inhibition is believed to occur at or near the time of enzyme synthesis. nih.gov
Tryptophan Hydroxylase (TPH): TPH is the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin (B10506). wikipedia.orgmedchemexpress.com The isomer p-chlorophenylalanine (fenclonine) is a well-known selective and irreversible inhibitor of TPH. caymanchem.comwikipedia.orgmedchemexpress.com By blocking this enzyme, pCPA can drastically deplete serotonin levels in the brain, making it a valuable research tool for studying the role of the serotonergic system in various physiological and behavioral processes. caymanchem.comwikipedia.orgnih.gov
The table below summarizes the inhibitory effects of chloro-phenylalanine isomers on these key enzymes.
| Inhibitor | Target Enzyme | Inhibition Type | Research Context |
| p-Chloro-L-phenylalanine | Phenylalanine Hydroxylase (PAH) | Competitive (in vitro), Irreversible (in vivo) | Studies of phenylalanine metabolism caymanchem.comresearchgate.netnih.gov |
| p-Chloro-L-phenylalanine (Fenclonine/PCPA) | Tryptophan Hydroxylase (TPH) | Selective, Irreversible | Depletion of serotonin for neuroscience research caymanchem.comwikipedia.orgnih.gov |
Impact on Protein Synthesis Pathways and Related Biological Processes
The presence of 2-Chloro-L-phenylalanine can impact protein synthesis, primarily through its interaction with aminoacyl-tRNA synthetases (aaRS). These enzymes are responsible for the crucial first step of protein synthesis: attaching the correct amino acid to its corresponding tRNA molecule.
The phenylalanyl-tRNA synthetase (PheRS), which normally activates L-phenylalanine, can mistakenly recognize and bind to chlorinated analogs due to their structural similarity. rcsb.orgnih.gov However, the efficiency of this misrecognition is generally low, as PheRS has a high specificity for its natural substrate. rsc.orgrsc.org Studies have shown that the specificity of bacterial aaRS for the native amino acid is significantly higher than for its chlorinated analogs. rsc.org
Despite this high fidelity, the incorporation of such unnatural amino acids can be forced in experimental settings, for example, by using mutant aaRS enzymes with altered substrate specificity or by using cell-free protein synthesis systems where high concentrations of the analog can be supplied. rsc.orgrsc.orgnih.gov When 2-Chloro-L-phenylalanine is incorporated into a polypeptide chain, it can alter the protein's structure, stability, and function, providing a method for protein engineering and for studying the roles of specific amino acid residues. chemimpex.com
Metabolomic Applications and Tracer Studies
In the field of metabolomics, which involves the comprehensive analysis of small molecules (metabolites) in a biological system, 2-Chloro-L-phenylalanine has proven to be a highly useful tool. caymanchem.comtandfonline.com
Utilization as Internal Standards in Metabolomic Profiling
A major application of 2-Chloro-L-phenylalanine is its use as an internal standard in quantitative metabolomic studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.commdpi.comfrontiersin.org
Internal standards are essential for correcting variations that can occur during sample preparation and analysis, ensuring the accuracy and reproducibility of the results. mdpi.com 2-Chloro-L-phenylalanine is well-suited for this role because it is a non-endogenous compound, meaning it is not naturally present in most biological samples. nih.gov Its physical and chemical properties are similar to many of the amino acids and other metabolites being analyzed, but its unique mass (due to the chlorine atom) allows it to be clearly distinguished and measured by the mass spectrometer. frontiersin.orgmdpi.comrsc.org
Researchers add a known amount of 2-Chloro-L-phenylalanine to each biological sample (such as plasma, urine, or tissue extracts) at the beginning of the workflow. nih.govmdpi.comfrontiersin.org By monitoring the signal of the internal standard, any variations in sample handling, extraction efficiency, or instrument response can be normalized, leading to more reliable quantification of the endogenous metabolites. tandfonline.commdpi.com
The table below outlines the common use of 2-Chloro-L-phenylalanine as an internal standard in metabolomics.
| Analytical Platform | Sample Type | Purpose |
| LC-MS/MS | Plasma, Serum, Urine, Tissue extracts | Normalization of data to correct for analytical variability tandfonline.comnih.govmdpi.comfrontiersin.orgnih.gov |
| GC-MS | Plasma, Tissue extracts | Quantitative accuracy in metabolite profiling mdpi.comfrontiersin.org |
Investigation of Metabolic Dysfunctions and Pathway Modulation
Beyond its use as a standard, 2-Chloro-L-phenylalanine and its isomers serve as tools to actively investigate metabolic pathways and their dysregulation in various conditions. chemimpex.comimrpress.comnih.gov By inhibiting specific enzymes, such as TPH and PAH, these compounds can induce a controlled metabolic perturbation. caymanchem.com For example, the use of p-chlorophenylalanine to deplete serotonin allows researchers to study the downstream effects of this depletion on other metabolic pathways and to identify potential biomarkers associated with serotonergic dysfunction. wikipedia.orgnih.gov
This approach helps in elucidating the complex interplay between different metabolic routes and can provide insights into the biochemical basis of diseases. tandfonline.comnih.gov By observing how the metabolome responds to the specific enzymatic block, scientists can map out pathway connections and identify nodes of metabolic control. frontiersin.org
Neurotransmitter System Research and Amino acid Transporter Studies
The unique structural properties of 2-Chloro-L-phenylalanine, a halogenated derivative of the essential amino acid L-phenylalanine, have positioned it as a valuable tool in biochemical and neurological research. Its applications extend to the investigation of neurotransmitter systems and the elucidation of amino acid transporter functions, providing insights into brain chemistry and the potential for targeted drug delivery.
Probing Neurotransmitter Systems and Brain Function
Research into the effects of 2-Chloro-L-phenylalanine on neurotransmitter systems often involves drawing parallels with its more extensively studied isomer, para-chloro-phenylalanine (p-CPA), and other halogenated phenylalanine analogs. These compounds are known to influence the synthesis of key monoamine neurotransmitters.
Halogenated derivatives of phenylalanine, including 4-bromo-2-chloro-DL-phenylalanine, have been shown to act as inhibitors of tryptophan hydroxylase. This enzyme is critical in the biosynthesis of serotonin, and its inhibition can lead to a significant decrease in serotonin levels within the brain. wikipedia.orgmdpi.com The depletion of serotonin has been observed to have secondary effects on other neurotransmitter systems, notably the dopamine (B1211576) system. nih.gov For instance, studies using p-CPA have demonstrated that a reduction in brain serotonin levels can alter the activity of dopamine neurons. nih.gov This suggests an interplay between the serotonergic and dopaminergic systems, where the tone of one can influence the other.
While direct studies on 2-Chloro-L-phenylalanine's specific impact on dopamine and serotonin levels are not as widely documented, its structural similarity to compounds known to inhibit tryptophan hydroxylase suggests it may have a similar mechanism of action. Phenylalanine itself is a precursor for tyrosine, which is then converted to L-DOPA, a direct precursor to dopamine. sigmaaldrich.com Phenylalanine and its analogs can compete for transport into the brain and for enzymatic action by tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. sigmaaldrich.comnih.gov Therefore, 2-Chloro-L-phenylalanine can be used as a research tool to probe the intricate relationships between amino acid metabolism and neurotransmitter balance, which is crucial for understanding normal brain function and the pathophysiology of neurological and psychiatric disorders.
Analysis of Amino Acid Transporter (e.g., LAT1, LAT2) Specificity and Kinetics of Phenylalanine Analogs
The L-type amino acid transporter 1 (LAT1) is a crucial transporter for large neutral amino acids, including phenylalanine, across the blood-brain barrier and is also overexpressed in various cancer cells. nih.govresearchgate.net This has made it a significant target for drug delivery. Research has shown that the affinity of LAT1 for its substrates can be significantly altered by modifications to the phenylalanine structure.
Notably, in a comparative study of various unnatural amino acids, 2-Chloro-L-phenylalanine was observed to have the largest gain in affinity for the LAT1 transporter. fishersci.co.ukthermofisher.com This highlights the favorable interaction between the ortho-chloro substitution on the phenyl ring and the binding site of LAT1. The position of the halogen substituent on the phenyl ring of phenylalanine analogs is a critical determinant of their interaction with LAT1 and LAT2. researchgate.net
Studies on halogenated phenylalanine analogs have provided a deeper understanding of the structure-activity relationships for these transporters. For instance, research on 2-iodo-L-phenylalanine, another ortho-halogenated analog, revealed a marked improvement in LAT1 affinity and selectivity over the parent L-phenylalanine, although this came at the cost of a reduced transport velocity (Vmax). researchgate.net This suggests that while the bulky halogen at the ortho position enhances binding, it may hinder the conformational changes required for efficient transport.
The specificity of these transporters also varies. LAT1 is specialized for large neutral amino acids, whereas LAT2 has a broader substrate specificity, transporting both large and small neutral amino acids. pnas.orgnih.gov The introduction of a halogen can influence this selectivity. For example, while 2-iodo-L-phenylalanine shows high affinity for LAT1, its interaction with LAT2 is less pronounced. researchgate.net
The kinetic parameters of various phenylalanine analogs for LAT1 and LAT2 have been investigated to understand their transport dynamics. The data below summarizes findings for related phenylalanine analogs, which helps in contextualizing the potential kinetics of 2-Chloro-L-phenylalanine.
Inhibitory Constants (Ki) of Phenylalanine Analogs for LAT1 and LAT2
| Compound | LAT1 Ki (μM) | LAT2 Ki (μM) | Reference |
|---|---|---|---|
| L-Phenylalanine | 43.47 | Not specified | vulcanchem.com |
| 2-Fluoro-L-phenylalanine | 9.56 | Not specified | vulcanchem.com |
| 2-Iodo-L-phenylalanine | Data suggests high affinity | Data suggests lower affinity than for LAT1 | researchgate.net |
Transport Characteristics of Phenylalanine Analogs
| Compound | Transporter | Relative Transport Velocity (Vmax) | Reference |
|---|---|---|---|
| L-Phenylalanine | LAT1 | Baseline | researchgate.net |
| 2-Iodo-L-phenylalanine | LAT1 | ~50% of L-Phenylalanine | researchgate.net |
| 3-Bromo-L-phenylalanine | LAT1 | Reduced by 50% | vulcanchem.com |
The enhanced affinity of 2-Chloro-L-phenylalanine for LAT1 makes it a compound of significant interest for further research into the structural basis of substrate binding and for the development of targeted drug delivery systems. nih.gov
Applications in Medicinal Chemistry and Drug Development
Design and Synthesis of Novel Therapeutic Agents
The synthesis of new drugs often relies on versatile molecular scaffolds that can be readily modified to achieve desired therapeutic effects. 2-Chloro-L-phenylalanine serves as such a foundational component in pharmaceutical research.
2-Chloro-L-phenylalanine is a synthetic, non-proteinogenic amino acid derivative utilized as a chemical building block in laboratory research and pharmaceutical development. caymanchem.compubcompare.ai Its structure, featuring a chlorine atom on the phenyl ring, enhances its reactivity and specificity, which allows researchers to explore its potential in drug development and therapeutic interventions. chemimpex.com This compound is particularly employed in the synthesis of novel drugs aimed at targeting amino acid metabolism, offering a pathway for the development of treatments for metabolic disorders. chemimpex.com The presence of the chloro group can modulate properties such as acidity, hydrophobicity, and conformation, which are critical for a molecule's biological function. nih.gov The use of such unnatural amino acids is a key strategy in designing molecules with specific therapeutic actions. nih.gov
The application of 2-Chloro-L-phenylalanine extends to the synthesis of peptide-based drugs. chemimpex.com Incorporating unnatural amino acids like halogenated phenylalanines into peptide structures is a common strategy to enhance their properties. nih.gov This modification can increase the metabolic stability of therapeutic proteins and peptide-based vaccines, as the altered structure can be less susceptible to enzymatic degradation. nih.gov While much research has focused on fluorinated phenylalanines, the principles apply to chlorinated versions as well. nih.gov For instance, modifying the phenylalanine backbone is a technique used to develop potent and broad-spectrum antitumor agents and receptor antagonists. nih.gov The introduction of a chlorine atom can influence the peptide's conformation and interaction with its biological target, potentially leading to improved efficacy and stability. chemimpex.comnih.gov
Targeted Therapy and Bioactive Compound Design
Targeted therapy aims to affect specific molecules or pathways involved in disease, and the design of bioactive compounds with high precision is crucial. 2-Chloro-L-phenylalanine and its derivatives are instrumental in this area, particularly in the development of enzyme inhibitors and receptor antagonists.
2-Chloro-L-phenylalanine is recognized for its capacity to act as a selective inhibitor of certain enzymes, making it a valuable tool in studies related to protein synthesis and metabolic pathways. chemimpex.com For example, derivatives of L-phenylalanine have been shown to be potent inhibitors of 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase, a key enzyme in the biosynthetic pathway for aromatic amino acids. nih.gov
In the context of receptor antagonism, phenylalanine derivatives have been successfully developed to target various receptors. Research has shown that phenylalanine-based compounds can act as competitive antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is implicated in several neurological conditions. nih.gov Similarly, other derivatives have been identified as potent antagonists for the TRPM8 ion channel, a target for pain and inflammatory conditions. nih.gov The specific stereochemistry and substitutions on the phenylalanine structure are critical for achieving high antagonist activity. nih.gov
A significant challenge in drug development is ensuring that a therapeutic agent reaches its target in the body (bioavailability) and interacts specifically with that target (selectivity). Structural modifications involving halogenation of phenylalanine are a key strategy to achieve these goals. The L-type amino acid transporter 1 (LAT1) is a particularly promising target for drug delivery to specific tissues, as it transports large neutral amino acids with aromatic side chains. nih.gov
Research on halogenated phenylalanines has shown that the size and position of the halogen atom on the benzene (B151609) ring significantly impact the compound's affinity and selectivity for LAT1. nih.gov Studies indicate that LAT1 prefers larger halogen groups at certain positions, which can enhance binding affinity. nih.gov For instance, substituting a halogen at the ortho (2-position) of the phenyl ring can markedly improve LAT1 affinity and selectivity compared to the parent amino acid, phenylalanine. nih.gov This enhanced interaction with transporters like LAT1 can be leveraged to improve the targeted delivery and bioavailability of drugs. nih.gov
Below is a table summarizing research findings on the affinity of various halogenated L-phenylalanine analogs for LAT1 and LAT2 transporters, illustrating the impact of structural modifications on selectivity.
| Compound | Halogen Position | LAT1 Kᵢ (μM) | LAT2 Kᵢ (μM) | Selectivity (LAT2 Kᵢ / LAT1 Kᵢ) |
| L-Phenylalanine | None | 18 ± 1 | 42 ± 5 | 2.3 |
| 2-Fluoro-L-phenylalanine | Ortho | 16 ± 2 | 45 ± 4 | 2.8 |
| 2-Chloro-L-phenylalanine | Ortho | 14 ± 1 | 45 ± 4 | 3.2 |
| 2-Bromo-L-phenylalanine | Ortho | 8.8 ± 0.7 | 40 ± 4 | 4.5 |
| 2-Iodo-L-phenylalanine | Ortho | 3.5 ± 0.3 | 41 ± 5 | 12 |
| 3-Chloro-L-phenylalanine | Meta | 14 ± 1 | 30 ± 2 | 2.1 |
| 4-Chloro-L-phenylalanine | Para | 21 ± 2 | 30 ± 3 | 1.4 |
| Data synthesized from studies on LAT1 transporter affinity. nih.gov |
Antiviral and Antibacterial Activity Research
Derivatives of 2-Chloro-L-phenylalanine are being actively investigated for their potential to combat infectious diseases.
Research into antiviral agents has explored phenylalanine derivatives as inhibitors of the HIV-1 capsid (CA) protein, which is essential for multiple stages of the viral life cycle. nih.gov By using the known HIV-1 CA inhibitor PF-74 as a lead compound, scientists have designed and synthesized novel phenylalanine derivatives. nih.gov Several of these compounds displayed moderate to exceptional anti-HIV-1 activity, with their effectiveness being highly sensitive to slight changes in their structure. nih.gov
The following table presents the antiviral activity of selected phenylalanine derivatives against HIV-1.
| Compound ID | Description | EC₅₀ (μM) |
| PF-74 (Lead Compound) | Known HIV-1 CA Inhibitor | 0.42 |
| II-13c | 4-methoxy-N-methylaniline substituted phenylalanine | 5.14 |
| V-25i | Indolin-5-amine substituted phenylalanine | 2.57 |
| Data from a study on novel HIV-1 capsid inhibitors. nih.gov |
In the realm of antibacterial research, various L-phenylalanine derivatives have been synthesized and screened for their activity. nih.gov Cationic surfactants derived from L-Phenylalanine esters have shown notable activity, particularly against Gram-positive bacteria. nih.govresearchgate.net The antibacterial efficacy often increases with the length of an attached alkyl chain, up to a certain point, a phenomenon known as the "cutoff effect". nih.govmdpi.com Another approach involves designing phenylalanine derivatives that act as quorum sensing inhibitors, which disrupt bacterial communication and control of virulence factors. nih.gov Novel hybrid structures containing both phenylalanine and a hydroxamic acid moiety have shown promising results as potent quorum sensing inhibitors. nih.gov
Evaluation of Antiviral Potential of Phenylalanine Derivatives
The quest for novel antiviral agents is a cornerstone of modern medicinal chemistry, driven by the emergence of drug-resistant viral strains and novel viral pathogens. Phenylalanine derivatives have been a subject of investigation in this area, with some demonstrating notable activity against viruses like HIV-1 by inhibiting crucial viral proteins such as the capsid. nih.govnih.gov
However, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of studies specifically evaluating the direct antiviral potential of 2-Chloro-L-phenylalanine. While this compound is utilized in the broader context of pharmaceutical development and the synthesis of novel drugs, its specific efficacy against viral pathogens has not been a reported focus of research. chemimpex.com The unique chlorinated structure of 2-Chloro-L-phenylalanine does, in principle, offer altered electronic and steric properties compared to its parent molecule, which could influence its interaction with biological targets. chemimpex.com Yet, without dedicated in vitro or in vivo studies, any discussion of its antiviral activity remains speculative.
Future research may explore the incorporation of 2-Chloro-L-phenylalanine into peptide-based drugs or as a standalone agent against a range of viruses. Such studies would be necessary to ascertain whether the chloro- substitution confers any advantageous antiviral properties.
Advanced Analytical and Computational Studies
Spectroscopic Characterization Techniques
Spectroscopic techniques are pivotal in elucidating the structural features of 2-Chloro-L-phenylalanine. Methods such as mass spectrometry, vibrational spectroscopy, and nuclear magnetic resonance spectroscopy offer complementary information for a comprehensive molecular characterization.
Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for analyzing the structure of 2-Chloro-L-phenylalanine by examining its fragmentation patterns. In these analyses, the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ is isolated and subjected to collision-induced dissociation (CID).
One notable fragmentation pathway for the protonated molecule involves the initial cleavage of the Cα-CO bond, followed by the loss of the chlorine atom from the aromatic ring. This process is instrumental in generating a fragment ion observed at an m/z of 118.06. chemicalbook.com The complexity of fragmentation can be influenced by the presence of the chlorine substituent on the phenyl ring, which can lead to unique fragmentation pathways compared to unsubstituted phenylalanine. chemicalbook.com
Due to its distinct mass, 2-Chloro-L-phenylalanine is frequently utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based metabolomics studies. nih.govhmdb.carsc.orgguidechem.comscience.gov Its structural similarity to endogenous amino acids, combined with a unique mass that avoids overlap with analytes of interest, makes it an ideal candidate for quantifying metabolites in complex biological samples. rsc.orgguidechem.com
Below is a table summarizing the key mass spectrometry data for 2-Chloro-L-phenylalanine.
| Ion Mode | Precursor Type | Precursor m/z | Key Fragment Ions (m/z) |
| Positive | [M+H]⁺ | 200.0473 | 183, 154, 118.06 |
| Negative | [M-H]⁻ | 198.0327 | 181, 162 |
This data is compiled from public chemical databases and research articles. chemicalbook.comguidechem.com
Vibrational Spectroscopy (Raman, FTIR, SERS) for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR), Raman, and Surface-Enhanced Raman Spectroscopy (SERS), provides detailed information about the molecular vibrations and thus the structure of 2-Chloro-L-phenylalanine.
FTIR spectroscopy probes the vibrations of functional groups within the molecule. For L-phenylalanine and its derivatives, characteristic peaks are observed for the amino group (-NH2), the carboxyl group (-COOH), and the aromatic ring. In a study of a charge transfer complex involving L-phenylalanine, the asymmetric and symmetric stretching vibrations of the carboxyl group were identified around 1562 cm⁻¹ and 1409 cm⁻¹, respectively, indicating a zwitterionic form in the solid state. arabjchem.org The introduction of a chloro-substituent on the phenyl ring is expected to influence the positions of the aromatic C-H and C-C stretching and bending vibrations.
Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds. The Raman spectrum of L-phenylalanine shows characteristic bands for the phenyl ring, such as the ring breathing mode, as well as vibrations of the amino acid backbone.
SERS can be used to obtain significantly enhanced Raman signals of molecules adsorbed on metallic nanostructures, allowing for the study of molecular orientation and interaction with surfaces.
The table below presents typical vibrational frequencies for L-phenylalanine, which serve as a basis for interpreting the spectra of its chlorinated derivatives. The presence of the chlorine atom in 2-Chloro-L-phenylalanine would cause shifts in these frequencies, particularly those associated with the phenyl ring.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for L-Phenylalanine |
| N-H Stretch | 3000 - 3400 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=O Stretch (carboxyl) | 1550 - 1650 (asymmetric, zwitterion) |
| C-C Stretch (aromatic ring) | 1400 - 1600 |
| N-H Bend | 1500 - 1650 |
| C-H Bend | 1350 - 1480 |
| C-O Stretch / O-H Bend | 1200 - 1440 |
This data is based on general spectroscopic principles and published data for L-phenylalanine. arabjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the molecular structure of 2-Chloro-L-phenylalanine by providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR spectra provide details on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-Chloro-L-phenylalanine, the spectrum would show distinct signals for the α-proton, the two β-protons, and the protons on the chlorinated aromatic ring. The substitution pattern on the phenyl ring can be confirmed by the splitting patterns and chemical shifts of these aromatic protons.
¹³C NMR spectra reveal the number of non-equivalent carbon atoms and their chemical nature. The spectrum of 2-Chloro-L-phenylalanine would show characteristic signals for the carbonyl carbon, the α-carbon, the β-carbon, and the six carbons of the phenyl ring. The carbon atom bonded to the chlorine atom would exhibit a distinct chemical shift due to the electronegativity of the halogen.
The following table presents predicted ¹H and ¹³C NMR chemical shifts for 2-Chloro-L-phenylalanine.
| Atom Type | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| Aromatic Protons | 7.1 - 7.4 |
| α-Proton | ~4.0 |
| β-Protons | ~3.1 - 3.3 |
| ¹³C NMR | |
| Carbonyl (C=O) | ~174 |
| C-Cl (aromatic) | ~135 |
| Aromatic CH | 127 - 132 |
| α-Carbon | ~56 |
| β-Carbon | ~37 |
Note: This data is based on computational predictions from publicly available chemical databases and may differ from experimental values. guidechem.com
Quantum Chemical and Computational Modeling
Computational chemistry provides powerful tools to complement experimental data, offering deeper insights into the molecular properties and behavior of 2-Chloro-L-phenylalanine at an atomic level.
Density Functional Theory (DFT) for Molecular Optimization, Vibrational Analysis, and Electronic Properties (HOMO-LUMO)
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. For 2-Chloro-L-phenylalanine, DFT calculations can be used to:
Optimize the molecular geometry , predicting bond lengths and angles with high accuracy.
Calculate vibrational frequencies , which can be compared with experimental FTIR and Raman spectra to aid in the assignment of vibrational modes. researchgate.netacs.org
Determine electronic properties , such as the distribution of electron density and the energies of the frontier molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key electronic parameters. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. science.govnih.govresearchgate.net DFT studies on L-phenylalanine and its derivatives have been performed to understand how substituents, such as a chloro group, affect these electronic properties. science.govscience.gov
The table below shows representative calculated electronic properties for molecules similar to 2-Chloro-L-phenylalanine, illustrating the type of data obtained from DFT studies.
| Property | Description | Representative Value |
| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -6.4 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -1.6 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~ 4.8 eV |
Note: These values are representative and are based on published DFT calculations for similar chlorinated aromatic compounds. Actual values for 2-Chloro-L-phenylalanine will depend on the specific level of theory and basis set used in the calculation. nih.gov
Molecular Dynamics (MD) Simulations for Binding Mode Analysis in Biological Systems
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For 2-Chloro-L-phenylalanine, MD simulations are particularly valuable for understanding its interaction with biological macromolecules, such as proteins. tandfonline.com
By simulating the dynamic behavior of 2-Chloro-L-phenylalanine within the binding site of a protein, researchers can:
Analyze the binding mode , identifying the key amino acid residues involved in the interaction.
Determine the stability of the protein-ligand complex , by monitoring parameters like root-mean-square deviation (RMSD) over the simulation time.
Calculate binding free energies , providing a quantitative measure of the affinity of the molecule for its target.
For example, computational studies have shown that introducing a 2-chloro-L-phenylalanine in place of a standard phenylalanine can significantly increase the binding affinity of a peptide for its target protein domain. pnas.org This increased affinity can be attributed to favorable hydrophobic and van der Waals interactions between the chloro-substituted phenyl ring and the protein's binding pocket. pnas.org MD simulations have also been employed to study the binding of L-phenylalanine to the calcium-sensing receptor, providing insights into the allosteric modulation of receptor activity. nih.gov These approaches are directly applicable to understanding the biological interactions of 2-Chloro-L-phenylalanine.
Computational Approaches for Predicting Spectroscopic Properties and Chemical Reactivity
Computational chemistry provides powerful tools for predicting and understanding the molecular properties of 2-Chloro-L-phenylalanine from a theoretical standpoint. Methods rooted in quantum mechanics, particularly Density Functional Theory (DFT), are instrumental in modeling its structure, spectroscopic characteristics, and chemical behavior. These in silico studies offer valuable insights that complement experimental findings, aid in the interpretation of complex data, and guide further research.
Prediction of Spectroscopic Properties
The prediction of various spectra through computational means allows for a deeper understanding of the molecule's electronic structure and vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The calculation of NMR chemical shifts is a well-established application of DFT. biorxiv.org By employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach, researchers can predict the ¹H and ¹³C NMR spectra. researchgate.net These calculations start with the optimization of the molecule's geometry, followed by the computation of the magnetic shielding tensors for each nucleus. The theoretical chemical shifts are then obtained by referencing these shielding values to a standard, such as Tetramethylsilane (TMS). Comparing calculated shifts with experimental data helps in the definitive assignment of complex spectra and in understanding how the chloro-substituent electronically influences the local chemical environment of each atom. mdpi-res.com
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra. This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For 2-Chloro-L-phenylalanine, TD-DFT can elucidate the nature of the electronic transitions, such as π → π* transitions within the chlorophenyl ring, and predict how the chlorine atom affects the absorption profile compared to unsubstituted L-phenylalanine.
Mass Spectrometry (MS): While NMR and UV-Vis are commonly studied, computational methods have also been applied to predict the fragmentation patterns in mass spectrometry. A study utilizing a graph neural network, QC-GN2oMS2, attempted to predict the ESI-MS/MS spectrum of 2-Chloro-L-phenylalanine. The model predicted major fragments but showed poor performance compared to the empirical spectrum, with a low cosine similarity score. This was attributed to the model's under-representation of halogenated compounds in its training data and difficulties in handling the multi-step fragmentation pathways initiated by the chloro-substituent. An in silico investigation suggested that a key fragmentation pathway involves the initial breaking of the Cα-CO bond followed by the loss of the chlorine atom.
Table 1: Summary of computational techniques used to predict the spectroscopic properties of 2-Chloro-L-phenylalanine.
Prediction of Chemical Reactivity
Computational models are also employed to predict the chemical reactivity of 2-Chloro-L-phenylalanine, identifying the most probable sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the region from which an electron is most likely to be donated (nucleophilic), while the LUMO is the region most likely to accept an electron (electrophilic). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For 2-Chloro-L-phenylalanine, FMO analysis can pinpoint the distribution of these orbitals, revealing how the chlorine atom modulates the electronic properties and reactivity of the aromatic ring and the amino acid core.
Fukui Functions: As a more quantitative measure derived from DFT, Fukui functions identify the most reactive sites within a molecule by analyzing the change in electron density as an electron is added or removed. The function f(r)⁺ corresponds to reactivity towards a nucleophilic attack (electron acceptance), while f(r)⁻ relates to reactivity towards an electrophilic attack (electron donation). Calculating these indices for each atom in 2-Chloro-L-phenylalanine allows for a precise ranking of their susceptibility to different types of chemical reactions, offering a more detailed reactivity map than qualitative methods alone.
Table 2: Computational descriptors used to predict the chemical reactivity of 2-Chloro-L-phenylalanine.
Mentioned Compounds
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Future Research Directions and Translational Perspectives
Emerging Methodologies in 2-Chloro-L-phenylalanine Synthesis and Derivatization
The synthesis of chiral molecules like 2-Chloro-L-phenylalanine is increasingly moving towards more efficient and environmentally friendly biocatalytic methods. A significant industrial example is the multi-ton scale production of 2-chloro-L-phenylalanine using phenylalanine ammonia (B1221849) lyases (PALs), which catalyze the hydroamination of an acrylate (B77674) precursor. researchgate.net Furthermore, computational redesign of enzymes, such as aspartase, is being explored to broaden their substrate scope and enhance their synthetic versatility for producing unnatural amino acids. researchgate.net These enzymatic approaches offer high stereoselectivity and yield under mild reaction conditions, representing a substantial advancement over traditional chemical synthesis. mdpi.com
In parallel, the derivatization of 2-Chloro-L-phenylalanine and other amino acids is critical for their accurate analysis, particularly for determining chirality and for quantification in complex biological matrices. nih.gov Pre-column derivatization with chiral derivatizing agents (CDAs) transforms enantiomers into diastereomers, which can be readily separated using standard reversed-phase high-performance liquid chromatography (HPLC). nih.gov These methods are essential for studying the compound's metabolic fate and its role in biological systems. mdpi.com Silylation is another common technique used to increase the volatility of amino acids for analysis by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com
| Derivatization Reagent | Full Name | Primary Use | Detection Method |
|---|---|---|---|
| FDAA | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | Chiral separation of amino acids | HPLC-UV, LC-MS nih.gov |
| GITC | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | Chiral separation | HPLC-UV, LC-MS nih.gov |
| OPA/IBLC | o-phthalaldehyde/isobutyryl-L-cysteine | Analysis of primary amino acids | HPLC with Fluorescence Detection nih.gov |
| FMOC | 9-fluorenylmethyl chloroformate | Analysis of primary and secondary amino acids | HPLC with Fluorescence Detection jascoinc.com |
| MTBSTFA | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | Increases volatility for GC analysis | GC-MS sigmaaldrich.com |
Expanding Biochemical and Pharmacological Applications in Disease Modeling
2-Chloro-L-phenylalanine serves as an invaluable tool for modeling various disease states and elucidating pathological mechanisms. In neuroscience, it is used to investigate neurotransmitter systems, helping to clarify the role of phenylalanine in brain function and neurological disorders. chemimpex.com Its ability to inhibit monoamine neurotransmitters makes it useful for studying conditions related to neurotransmitter imbalances. biosynth.com
The compound's function as an enzyme inhibitor is crucial for research into metabolic disorders. chemimpex.com By selectively targeting enzymes within amino acid metabolism, it allows scientists to study the consequences of specific pathway disruptions. chemimpex.com This has potential applications in understanding diseases characterized by metabolic dysfunction. Furthermore, research indicates that analogs of 2-Chloro-L-phenylalanine may have applications in anticancer research by interfering with amino acid transport mechanisms, which are often upregulated in tumor cells. chemimpex.com Phenylalanine derivatives have also been investigated as potential inhibitors of the HIV-1 capsid (CA) protein, a novel target for antiviral drug development, showcasing the versatility of this chemical scaffold in infectious disease research. nih.gov
Integration of Advanced Computational and Experimental Approaches in Drug Discovery
The discovery and development of drugs based on the 2-Chloro-L-phenylalanine scaffold are being significantly accelerated by the integration of computational and experimental techniques. frontiersin.orgnih.gov In silico methods provide powerful predictive capabilities, guiding the synthesis and testing of more effective and specific molecules.
Molecular docking is a key computational tool used to predict how a molecule like a 2-Chloro-L-phenylalanine derivative will bind to a specific protein target, such as an enzyme or receptor. frontiersin.org This allows researchers to prioritize candidates with the highest predicted affinity. Following docking, molecular dynamics (MD) simulations can be run to model the dynamic interactions between the ligand and the protein, providing deeper insights into the stability of the complex and the conformational changes induced by binding. nih.govfrontiersin.org For instance, MD simulations have been used to explore the binding mode of phenylalanine derivatives to the HIV-1 capsid hexamer. nih.gov These computational predictions are then validated through experimental assays, creating an efficient cycle of design, prediction, and testing that streamlines the drug discovery process. frontiersin.org
| Computational Technique | Description | Application in Drug Discovery |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Screening virtual libraries; predicting binding affinity and mode. frontiersin.org |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | Assessing the stability of ligand-protein complexes; understanding conformational changes. nih.gov |
| Fragment-Based Drug Design | Builds lead compounds by linking small molecular fragments that bind to the target. | Designing novel inhibitors by fusing active fragments to a core scaffold like phenylalanine. nih.gov |
| MM-GBSA | Molecular Mechanics/Generalized Born Surface Area is a method to calculate binding free energy. | Estimating the potency of a potential drug molecule before synthesis. frontiersin.org |
Potential for Development of Novel Therapeutic and Diagnostic Tools
The structural features of 2-Chloro-L-phenylalanine make it a promising lead compound for the development of new therapeutics. chemimpex.com The inclusion of a chlorine atom can enhance pharmacokinetic properties, a strategy observed in over 250 FDA-approved drugs. nih.govresearchgate.net Its utility as a building block in the synthesis of novel drugs targeting amino acid metabolism could lead to new treatments for metabolic disorders. chemimpex.com Likewise, its role in modulating neurotransmitter systems suggests potential for developing agents for neurological conditions. chemimpex.com
In the realm of diagnostics, 2-Chloro-L-phenylalanine has a distinct and valuable application. As a non-proteinogenic amino acid, it is not naturally found in biological systems. caymanchem.com This property makes it an excellent internal standard for metabolomics studies. caymanchem.com When added to a biological sample, it can be used to accurately quantify the levels of endogenous metabolites, helping to identify metabolic biomarkers associated with various diseases. This application is critical for advancing personalized medicine, where understanding a patient's unique metabolic profile can guide diagnosis and treatment. nih.gov
Q & A
Basic Research Questions
Q. What are the primary research applications of 2-Chloro-L-phenylalanine in metabolomics?
- 2-Chloro-L-phenylalanine (2-Cl-L-Phe) is widely used as an internal standard in metabolomic studies to normalize data and account for technical variability during sample preparation. For example:
- Methodology : Weigh 5–10 mg of 2-Cl-L-Phe, dissolve in methanol/water (70:30 v/v), and add to biological samples (e.g., plasma, tissue homogenates) prior to extraction. Normalize metabolite signal intensities to the internal standard’s peak area using software tools like MarkerView or SIMCA-P .
- Rationale : Its chemical stability, low endogenous presence in biological systems, and distinct mass spectral signature make it ideal for inter-batch reproducibility (±5–10% intensity variation in QC samples) .
Q. How should 2-Cl-L-Phe be stored to ensure experimental consistency?
- Store lyophilized 2-Cl-L-Phe at –20°C in a desiccator to prevent hydrolysis and oxidation. For working solutions, prepare fresh aliquots in methanol or acetonitrile and avoid repeated freeze-thaw cycles .
Q. What safety precautions are required when handling 2-Cl-L-Phe?
- While 2-Cl-L-Phe is not classified as hazardous under GHS, use standard lab safety protocols:
- Wear gloves and eye protection.
- Avoid inhalation of powder; work in a fume hood during weighing.
- Dispose of waste via institutional chemical safety guidelines .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in 2-Cl-L-Phe synthesis?
- Chiral resolution : Use reverse-phase HPLC with a chiral column (e.g., Chirobiotic T) and mobile phase (hexane/isopropanol with 0.1% trifluoroacetic acid). Monitor retention times (e.g., L-enantiomer: 37.66 min; D-enantiomer: 34.23 min) to confirm stereochemical purity .
- Validation : Compare optical rotation ([α]20D = –10° to –7° in water) and NMR data with literature values to rule out racemization .
Q. How should data variability be addressed in metabolomic studies using 2-Cl-L-Phe?
- Statistical workflow :
Normalize raw LC-MS data to 2-Cl-L-Phe’s internal standard signal.
Apply Principal Component Analysis (PCA) to detect outliers.
Use Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) with VIP scores >1.0 and p < 0.05 to identify significant metabolites.
Validate models via 7-fold cross-validation and permutation testing (200 iterations) to avoid overfitting .
Q. What analytical techniques validate 2-Cl-L-Phe’s purity and structural integrity?
- Multi-method validation :
- HPLC-UV : Purity ≥98% (λ = 254 nm, C18 column).
- High-resolution MS : Confirm molecular ion [M+H]+ at m/z 200.0473 (theoretical: 200.0474).
- NMR : Assign peaks for aromatic protons (δ 7.2–7.4 ppm) and α-amino protons (δ 3.1–3.3 ppm) .
Q. How can experimental reproducibility be ensured when using 2-Cl-L-Phe in multi-omics workflows?
- Best practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
